molecular formula C5H11NO2 B1401564 2-(3-Aminooxetan-3-yl)ethanol CAS No. 1379812-08-4

2-(3-Aminooxetan-3-yl)ethanol

Cat. No.: B1401564
CAS No.: 1379812-08-4
M. Wt: 117.15 g/mol
InChI Key: JTQCSLLDJIBJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminooxetan-3-yl)ethanol: is a chemical compound characterized by the presence of an oxetane ring and an amino group attached to an ethanol moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxetane ring, followed by functionalization to introduce the amino and ethanol groups .

Industrial Production Methods: Industrial production of 2-(3-Aminooxetan-3-yl)ethanol may involve large-scale chemical synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The specific methods can vary depending on the desired purity and application of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminooxetan-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be used to modify the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(3-Aminooxetan-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Aminooxetan-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and participate in various biochemical interactions .

Comparison with Similar Compounds

  • 2-(3-Aminooxetan-3-yl)ethanol oxalate
  • This compound hemioxalate

Comparison: this compound is unique due to its specific combination of an oxetane ring and an amino group attached to an ethanol moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-(3-aminooxetan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-5(1-2-7)3-8-4-5/h7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQCSLLDJIBJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Aminooxetan-3-yl)ethanol
Reactant of Route 2
2-(3-Aminooxetan-3-yl)ethanol
Reactant of Route 3
2-(3-Aminooxetan-3-yl)ethanol
Reactant of Route 4
2-(3-Aminooxetan-3-yl)ethanol
Reactant of Route 5
2-(3-Aminooxetan-3-yl)ethanol
Reactant of Route 6
2-(3-Aminooxetan-3-yl)ethanol

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